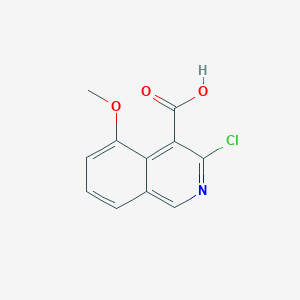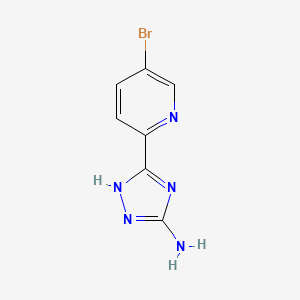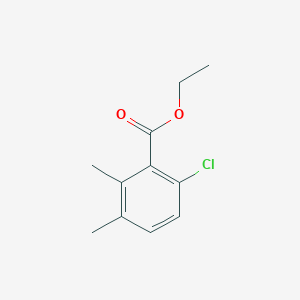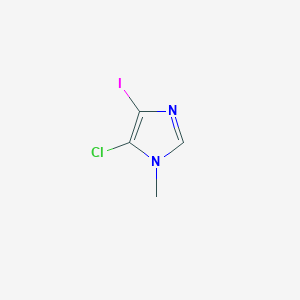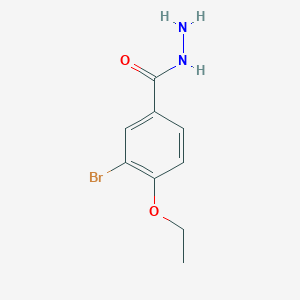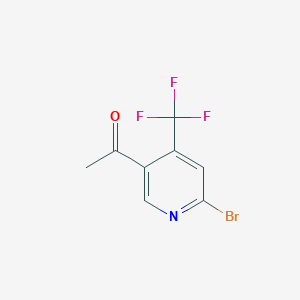
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring, with an ethanone group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone can be synthesized through several methods, including:
Halogenation and Substitution Reactions: Starting with 4-(trifluoromethyl)pyridine, bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromo and trifluoromethyl groups onto the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Azides, amines, and other substituted pyridines.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to its combination of bromine and trifluoromethyl groups on the pyridine ring. Similar compounds include:
1-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(6-Bromo-4-(fluoromethyl)pyridin-3-yl)ethanone: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
These compounds differ in their reactivity and biological activity due to the different halogen atoms and substituents.
Eigenschaften
Molekularformel |
C8H5BrF3NO |
|---|---|
Molekulargewicht |
268.03 g/mol |
IUPAC-Name |
1-[6-bromo-4-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-3-13-7(9)2-6(5)8(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
OALKHKYMXNQBJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(C=C1C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


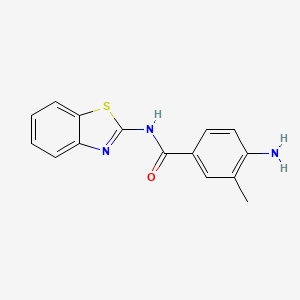
![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)

![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
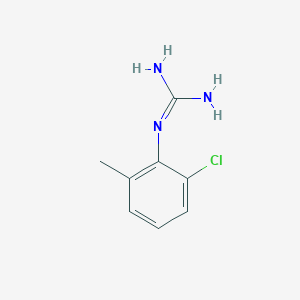

![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)
